Photophysical properties of Dibenzo[a,c]phenazine derivatives
Photophysical properties of Dibenzo[a,c]phenazine derivatives
An In-depth Technical Guide to the Photophysical Properties of Dibenzo[a,c]phenazine Derivatives
Abstract
Dibenzo[a,c]phenazine (DBPZ), a rigid, planar, and electron-deficient aromatic system, has emerged as a cornerstone for the development of advanced functional organic materials. Its derivatives are at the forefront of research in organic electronics, particularly for applications in Organic Light-Emitting Diodes (OLEDs), chemical sensing, and bioimaging. This guide provides a comprehensive technical overview of the core photophysical properties of DBPZ derivatives. We delve into the underlying principles of their electronic transitions, including Intramolecular Charge Transfer (ICT) and Thermally Activated Delayed Fluorescence (TADF), and explore how synthetic modifications systematically tune these properties. Furthermore, this document offers detailed, field-proven experimental protocols for the accurate characterization of these molecules, ensuring researchers can reliably validate their findings.
Introduction to the Dibenzo[a,c]phenazine Core
The dibenzo[a,c]phenazine scaffold is a nitrogen-containing polycyclic aromatic hydrocarbon. Its extended π-conjugation and inherent electron-accepting nature make it an excellent building block for donor-acceptor (D-A) type molecules. By strategically attaching various electron-donating groups to the DBPZ core, a diverse library of derivatives has been synthesized, exhibiting a wide range of tunable photophysical properties.[1] These properties are central to their function in advanced applications. For instance, in OLEDs, precise control over the emission color, quantum efficiency, and excited-state dynamics is paramount.[2][3] This is often achieved by modulating the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are primarily localized on the donor and the DBPZ acceptor, respectively.[2][4] This guide will explore the synthesis, fundamental photophysical mechanisms, and key structure-property relationships that govern the behavior of these promising materials.
Synthetic Strategies: Accessing the DBPZ Core and its Derivatives
The functionalization of the DBPZ core is predicated on robust and versatile synthetic methodologies. A prevalent and straightforward method for synthesizing the core structure involves the condensation reaction of phenanthrene-9,10-dione with a substituted 1,2-diaminobenzene.[5][6] This approach allows for the introduction of substituents onto one of the benzene rings of the DBPZ system.
Further functionalization, such as the introduction of donor moieties, is typically achieved through modern cross-coupling reactions. For instance, bromo-substituted DBPZ precursors are commonly used in Palladium-catalyzed reactions like the Suzuki or Buchwald-Hartwig amination reactions to attach aryl donors (e.g., carbazole, phenoxazine, acridine) at specific positions.[2][6] This modular synthetic approach provides chemists with precise control over the final molecular architecture, enabling the systematic tuning of the resulting photophysical properties.[2][7]
Fundamental Photophysical Processes: A Molecular Perspective
The interaction of DBPZ derivatives with light initiates a series of complex processes involving the absorption of energy and its subsequent dissipation through radiative (light-emitting) or non-radiative pathways. These processes are best visualized using a Jablonski diagram.
Caption: Jablonski diagram illustrating key photophysical transitions.
-
Absorption: A molecule absorbs a photon, promoting an electron from the ground state (S₀) to an excited singlet state (S₁ or higher). This is a very fast process, occurring on the femtosecond scale.[8]
-
Vibrational Relaxation (VR) and Internal Conversion (IC): Following excitation, the molecule rapidly loses excess vibrational energy to its surroundings (VR) and relaxes to the lowest vibrational level of the S₁ state.[8] If higher excited states (S₂, S₃) are populated, the molecule typically undergoes rapid, non-radiative internal conversion to the S₁ state.
-
Fluorescence: The molecule returns to the ground state (S₀) from the S₁ state by emitting a photon. This process is spin-allowed and typically occurs on the nanosecond timescale.[9]
-
Intersystem Crossing (ISC): The molecule can transition non-radiatively from an excited singlet state (S₁) to an excited triplet state (T₁) of lower energy. This involves a change in electron spin and is formally spin-forbidden, but can be facilitated in molecules with significant spin-orbit coupling.[6][8]
-
Phosphorescence: Radiative decay from the T₁ state to the S₀ ground state. This transition is also spin-forbidden, resulting in much longer lifetimes, from microseconds to seconds.[9]
-
Reverse Intersystem Crossing (RISC): If the energy gap between the S₁ and T₁ states (ΔE_ST) is sufficiently small, thermal energy from the surroundings can promote the molecule from the T₁ state back to the S₁ state. The molecule can then fluoresce, a process known as Thermally Activated Delayed Fluorescence (TADF).[10][11]
Key Photophysical Properties of DBPZ Derivatives
The specific arrangement of donor and acceptor units in DBPZ derivatives gives rise to several important photophysical phenomena.
Intramolecular Charge Transfer (ICT)
In D-A type DBPZ derivatives, photoexcitation often leads to the transfer of electron density from the electron-rich donor to the electron-deficient DBPZ acceptor.[1][12] This creates an excited state with significant charge separation, known as an Intramolecular Charge Transfer (ICT) state. Key characteristics of ICT include:
-
Broad, Red-Shifted Absorption: The lowest energy absorption band, corresponding to the S₀ → S₁ transition, is typically broad and appears at longer wavelengths compared to the parent chromophores, indicative of its ICT character.[3][13]
-
Solvatochromism: The highly polar ICT excited state is strongly stabilized by polar solvents, while the ground state is less affected. This leads to a pronounced red-shift in the emission spectrum as solvent polarity increases, a phenomenon known as positive solvatochromism.[4][14] This property makes some DBPZ derivatives useful as environmental probes.
Thermally Activated Delayed Fluorescence (TADF)
TADF is a critical mechanism for achieving high efficiency in OLEDs, as it allows for the harvesting of otherwise wasted triplet excitons.[2][7] DBPZ derivatives are excellent TADF emitters because their molecular design facilitates the key requirements for this process:
-
Spatial Separation of HOMO and LUMO: The donor and acceptor units are often connected with a significant dihedral (twist) angle.[6] This spatial separation minimizes the exchange energy between the singlet and triplet states.
-
Small Singlet-Triplet Energy Gap (ΔE_ST): The minimized exchange energy results in a very small ΔE_ST, often less than 0.2 eV.[7][10] This small gap allows for efficient RISC from T₁ to S₁, powered by ambient thermal energy.[11] The subsequent fluorescence from the repopulated S₁ state has a long lifetime component characteristic of the triplet state lifetime, hence the term "delayed fluorescence."
Aggregation-Induced Emission (AIE)
While many conventional fluorophores suffer from quenching in the aggregated or solid state, some DBPZ derivatives exhibit the opposite behavior: Aggregation-Induced Emission (AIE) or Aggregation-Enhanced Emission (AEE).[15] This effect is typically attributed to the Restriction of Intramolecular Motion (RIM). In dilute solutions, flexible parts of the molecule (like rotating phenyl groups on a donor) can undergo non-radiative decay through vibrations and rotations. In the aggregated state, these motions are physically hindered, which closes the non-radiative decay channels and forces the excited state to decay radiatively, thus "turning on" the fluorescence.[15]
Substituent Effects on Photophysical Properties
The ability to systematically tune the properties of DBPZ derivatives via synthetic modification is one of their most powerful features.
-
Donor Strength: Increasing the electron-donating strength of the substituent (e.g., moving from carbazole to acridine to phenoxazine) lowers the HOMO energy level.[2] This reduces the HOMO-LUMO gap, leading to a red-shift in both absorption and emission spectra.[1][2] This is a primary strategy for tuning emission from blue/green to orange/red.
-
Number of Donors: Increasing the number of donor units on the DBPZ core enhances the overall ICT character, which can also lead to red-shifted emission and often improves the photoluminescence quantum yield (PLQY).[3]
-
Substitution Position: The position at which donors are attached can influence the dihedral angle and the degree of electronic coupling, affecting properties like the ΔE_ST and PLQY.[10] For example, attaching donors at the 11-position versus the 10-position of the DBPZ core can lead to significant differences in device efficiency.[10][11]
Table 1: Influence of Donor Substitution on Photophysical Properties of DBPZ Derivatives
| Compound Name | Donor Unit(s) | λ_abs (nm) in Toluene | λ_em (nm) in Toluene | PLQY (%) | ΔE_ST (eV) | Application Highlight | Reference |
| 1DMAC–BP | 1x DMAC | ~431 | 541 | 42 | 0.22 | Green TADF OLED | [3] |
| 2DMAC–BP | 2x DMAC | ~450 | 582 | 68 | 0.21 | Orange TADF OLED | [3] |
| 3DMAC–BP | 3x DMAC | ~463 | 605 | 89 | <0.02 (calc) | Orange-Red OLED (EQE 22.0%) | [3] |
| 2DTCz-BP-F | 2x DTCz | ~448 | 505 | 92 | 0.30 | Green TADF OLED | [2][16] |
| 2DMAC-BP-F | 2x DMAC | ~470 | 589 | 98 | 0.11 | Orange TADF OLED (EQE 21.8%) | [2][16] |
| 2PXZ-BP-F | 2x PXZ | ~495 | 674 | 33 | 0.02 | Deep-Red TADF OLED | [2][16] |
| (DMAC = 9,9-dimethylacridan; DTCz = 3,6-di-tert-butyl-9H-carbazole; PXZ = 10H-phenoxazine; BP-F = 10-fluorodibenzo[a,c]phenazine; EQE = External Quantum Efficiency) |
Experimental Characterization Protocols
Accurate and reproducible measurement of photophysical properties is essential for evaluating new materials and understanding structure-property relationships.[17][18]
Caption: Standard workflow for photophysical characterization.
Sample Preparation
-
Causality: The choice of solvent and concentration is critical. For absorption, concentration must be carefully controlled to stay within the linear range of the Beer-Lambert law (typically absorbance < 1.0) to ensure accuracy. For emission, very dilute solutions (~10⁻⁶ to 10⁻⁵ M) are used to avoid re-absorption effects and intermolecular interactions that can alter the emission profile.[17]
-
Protocol:
-
Prepare a stock solution of the DBPZ derivative in a spectroscopic grade solvent (e.g., Toluene, THF, Dichloromethane).
-
Perform serial dilutions to create working solutions of the desired concentration.
-
Use quartz cuvettes with a 1 cm path length for all measurements.
-
For solid-state measurements, thin films can be prepared by spin-coating a solution of the derivative (often doped into a host matrix like PMMA or CBP) onto a quartz substrate.[13][19]
-
UV-Vis Absorption Spectroscopy
-
Causality: This technique provides information about the electronic transitions from the ground state to various excited states. The molar absorption coefficient (ε) is a measure of the compound's ability to absorb light at a specific wavelength.[17]
-
Protocol:
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the desired wavelength range (e.g., 250-800 nm).
-
The resulting spectrum plots absorbance vs. wavelength. The peak maxima (λ_abs) should be identified.
-
Photoluminescence (PL) Spectroscopy
-
Causality: This measurement reveals the emission properties of the material. By exciting the sample at a wavelength where it absorbs, the resulting emission spectrum provides the peak emission wavelength (λ_em) and spectral shape.
-
Protocol:
-
Using the absorption spectrum as a guide, select an excitation wavelength (λ_ex) on the shoulder of the lowest energy absorption band to minimize inner filter effects.
-
Place the sample cuvette in the spectrofluorometer.
-
Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Scan the emission monochromator over a range that covers the expected fluorescence.
-
The resulting spectrum plots intensity vs. wavelength.
-
Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method)
-
Causality: The PLQY (Φ_PL) is a critical measure of emission efficiency, defined as the ratio of photons emitted to photons absorbed. The relative method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[18]
-
Protocol:
-
Choose a reference standard that absorbs and emits in a similar spectral region as the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize re-absorption.
-
Measure the absorption spectrum for each solution.
-
Measure the emission spectrum for each solution, using the same excitation wavelength and instrument settings for both sample and standard.
-
Calculate the PLQY using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Time-Resolved Photoluminescence (Lifetime) Measurement
-
Causality: This experiment measures the decay of the excited state population over time after excitation with a short pulse of light. For simple fluorescence, this decay is typically a single exponential. For TADF materials, a bi-exponential decay is often observed, with a short-lived prompt fluorescence component and a long-lived delayed fluorescence component.[20][21]
-
Protocol:
-
Use a Time-Correlated Single Photon Counting (TCSPC) system or a streak camera.
-
Excite the sample (prepared as in 5.1) with a pulsed laser source (e.g., a picosecond diode laser).
-
Collect the emission decay profile at the peak emission wavelength.
-
Fit the decay curve to an appropriate exponential model (single or multi-exponential) to extract the lifetime(s) (τ).
-
Applications Overview
The unique and tunable photophysical properties of DBPZ derivatives have positioned them as elite materials for high-performance optoelectronic devices.
-
Organic Light-Emitting Diodes (OLEDs): This is the most prominent application. DBPZ-based TADF emitters have enabled the fabrication of highly efficient orange-red and even deep-red OLEDs, with some devices achieving external quantum efficiencies (EQEs) exceeding 20%.[3][10] This performance rivals traditional phosphorescent OLEDs without relying on expensive and rare heavy metals like iridium or platinum.
-
Fluorescent Probes and Sensors: The sensitivity of their ICT emission to the local environment (solvatochromism) makes certain DBPZ derivatives suitable for sensing applications, such as detecting viscosity or polarity changes.[4]
-
Bioimaging: Derivatives functionalized for water solubility and biocompatibility have been explored for in vivo imaging, leveraging properties like two-photon absorption for deep-tissue penetration.[15]
Conclusion and Future Outlook
Dibenzo[a,c]phenazine derivatives represent a versatile and powerful class of organic functional materials. The principles of molecular design, centered on tuning the donor-acceptor interactions, have provided a clear pathway to manipulate their fundamental photophysical properties. The development of sophisticated TADF emitters has already had a significant impact on the field of OLEDs, enabling high-efficiency, long-wavelength emission. Future research will likely focus on further refining molecular structures to enhance stability and efficiency, exploring novel donor and acceptor combinations, and expanding their application into new areas of sensing, theranostics, and photocatalysis. The foundational knowledge and experimental protocols outlined in this guide provide a solid framework for researchers contributing to this exciting and rapidly evolving field.
References
-
Substituent effects on the aggregation-induced emission and two-photon absorption properties of triphenylamine–dibenzo[a,c]phenazine adducts - Materials Chemistry Frontiers (RSC Publishing).
-
Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs - Journal of Materials Chemistry C (RSC Publishing).
-
Synthesis of dibenzo[a,c]phenazines 32 - ResearchGate.
-
A practical guide to measuring and reporting photophysical data - RSC Publishing.
-
Full article: Synthesis and Luminescent Properties of Novel Dibenzo[a,c]phenazine Derivatives with Electron-Donating Side-Arms - Taylor & Francis.
-
Excited-State Conformational/Electronic Responses of Saddle-Shaped N,N′-Disubstituted-Dihydrodibenzo[a,c]phenazines: Wide-Tuning Emission from Red to Deep Blue and White Light Combination | Journal of the American Chemical Society.
-
Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing).
-
Synthesis and Photophysics of Dibenz[a,c]phenazine Derivatives - ResearchGate.
-
Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters.
-
Snapshotting the Excited-State Planarization of Chemically Locked N,N′-Disubstituted Dihydrodibenzo[a,c]phenazines - ACS Publications.
-
A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing).
-
Multi-substituted dibenzo[a,c]phenazine derivatives as solution-processable thermally activated delayed fluorescence materials for orange–red organic light-emitting diodes | Request PDF - ResearchGate.
-
Presentation of Jablonski Diagram that briefly explanation of fluorescent and phosphorescent processes - ResearchGate.
-
Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching - MBExC.
-
Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching arXiv:2203.13480v1 [physic.
-
Isomerization enhanced quantum yield of dibenzo[>a>,>c>]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs - CityUHK Scholars.
-
Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0% | ACS Applied Materials & Interfaces.
-
Modulating the Luminescence, Photosensitizing Properties, and Mitochondria-Targeting Ability of D-π-A-Structured Dihydrodibenzo[a,c]phenazines - PMC - PubMed Central.
-
Synthesis and Luminescence Properties of Dibenzo[a,c]phenazine Derivatives Bearing a Series of Electron-Donating π-Conjugated Side-Arms at the 10,13-Positions Novel ICT-Type Red Fluorophores Based on Donor-Acceptor-Donor Structures - ResearchGate.
-
Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - RSC Publishing.
-
Isomerization Enhanced Quantum Yield of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Highly - The Royal Society of Chemistry.
-
Multi-substituted dibenzo[a,c]phenazine derivatives as solution-processable thermally activated delayed fluorescence materials for orange–red organic light-emitting diodes - 光电查.
-
[PDF] Synthesis and Luminescence Properties of Dibenzo[ a , c ]phenazine Derivatives Bearing a Series of Electron-Donating π-Conjugated Side-Arms at the 10,13-Positions Novel ICT-Type Red Fluorophores Based on Donor-Acceptor-Donor Structures | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis-and-Luminescence-Properties-of-Dibenzo-
-
Design strategy of triplet harvesting materials: (a) a comparative... - ResearchGate.
-
Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor - NIH.
-
Jablonski diagram - Wikipedia.
-
Solvation controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative - PMC - NIH.
-
Multicolor emission based on a N, N′—Disubstituted dihydrodibenzo [a, c] phenazine crown ether macrocycle - PMC - NIH.
-
Jablonski diagram| Photochemistry| |Fluorescence |Phosphorescence | Inter System Crossing | IC - YouTube.
-
Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor - PubMed.
-
Proposed Jablonski diagram describing the observed photophysics of fac-[Re(CO) 3 (dppz)(py)] (1) in CH 3 CN. - ResearchGate.
-
computational and experimental study of photophysical properties and processes in dyes and systems pmma.
-
Jablonski diagram| Photochemistry| |Fluorescence |Phosphorescence | Inter System Crossing | IC. 2c4a4g)
Sources
- 1. researchgate.net [researchgate.net]
- 2. art.torvergata.it [art.torvergata.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Modulating the Luminescence, Photosensitizing Properties, and Mitochondria-Targeting Ability of D-π-A-Structured Dihydrodibenzo[a,c]phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of Excited State Property Based on Benzo[a, c]phenazine Acceptor: Three Typical Excited States and Electroluminescence Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 9. Jablonski diagram | PPTX [slideshare.net]
- 10. Isomerization enhanced quantum yield of dibenzo[a,c]phenazine-based thermally activated delayed fluorescence emitters for highly efficient orange OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. Fluorinated dibenzo[ a , c ]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04918F [pubs.rsc.org]
- 14. Solvation controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Substituent effects on the aggregation-induced emission and two-photon absorption properties of triphenylamine–dibenzo[a,c]phenazine adducts - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 18. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. rsc.org [rsc.org]
- 20. mbexc.de [mbexc.de]
- 21. arxiv.org [arxiv.org]
